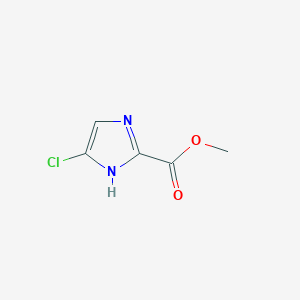

Methyl 5-chloro-1H-imidazole-2-carboxylate

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry Research

Imidazole derivatives represent a highly significant class of heterocyclic compounds in modern organic chemistry. wisdomlib.orgijsrtjournal.com The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif found in numerous natural products, including the amino acid histidine and the hormone histamine. lifechemicals.comwikipedia.org This structural feature imparts desirable properties such as high stability, water solubility, and the capacity for hydrogen bonding, making it a valuable scaffold in medicinal chemistry. ijsrtjournal.com

The versatility of the imidazole ring allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of derivatives with various biological activities. ijsrtjournal.comrjptonline.org Consequently, imidazole derivatives have garnered substantial interest for their potential applications in drug discovery and materials science. wisdomlib.orglifechemicals.com They are key components in many pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensive medications. wikipedia.orgrjptonline.org Furthermore, imidazole-based compounds are utilized as catalysts, ionic liquids, and building blocks for complex molecular architectures. lifechemicals.com

Structural Framework of the 1H-Imidazole-2-carboxylate Moiety and its Derivatives

The 1H-imidazole-2-carboxylate moiety consists of a central imidazole ring with a carboxylate group attached to the carbon atom at the 2-position. The presence of the carboxylate group, an electron-withdrawing substituent, significantly influences the electronic properties and reactivity of the imidazole ring. This functional group can be esterified with various alcohols to produce a range of imidazole-2-carboxylate esters, such as ethyl 1H-imidazole-2-carboxylate and methyl 1H-imidazole-2-carboxylate. nih.govnbinno.com

The structural framework allows for further substitution on the imidazole ring, leading to a wide variety of derivatives. The nitrogen atoms in the ring can be alkylated or acylated, and other positions on the ring can be substituted with halogens, nitro groups, or other functional groups. youtube.com This chemical tractability makes 1H-imidazole-2-carboxylates valuable intermediates in organic synthesis.

Overview of Methyl 5-chloro-1H-imidazole-2-carboxylate within the Context of Halogenated Imidazole Chemistry

This compound is a specific derivative within the broader class of halogenated imidazoles. The introduction of a halogen atom, in this case, chlorine at the 5-position, further modifies the chemical properties of the imidazole ring. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of a compound. nih.gov

The presence of the chlorine atom in this compound makes the imidazole ring more electron-deficient, which can affect its reactivity in various chemical transformations. rsc.org For instance, halogenated imidazoles are known to participate in copper-catalyzed amidation and other cross-coupling reactions, providing pathways to more complex and functionally diverse molecules. rsc.org The study of such halogenated imidazole carboxylates is crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields of chemistry.

Structure

3D Structure

Properties

CAS No. |

1211589-29-5 |

|---|---|

Molecular Formula |

C5H5ClN2O2 |

Molecular Weight |

160.56 g/mol |

IUPAC Name |

methyl 5-chloro-1H-imidazole-2-carboxylate |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |

InChI Key |

ANZLBCHQPCPWQF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(N1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Chloro 1h Imidazole 2 Carboxylate and Analogues

Target-Oriented Synthesis of Methyl 5-chloro-1H-imidazole-2-carboxylate

The direct synthesis of this compound involves specific pathways that often begin with a pre-existing imidazole (B134444) core.

Synthetic Pathways from Precursor Imidazole Carboxylic Acids

One common strategy for the synthesis of this compound is the modification of a precursor imidazole carboxylic acid. A plausible, though not explicitly detailed in the provided results, synthetic route could involve the chlorination of a suitable imidazole-2-carboxylic acid derivative. For instance, starting with a commercially available or synthesized imidazole-2-carboxylic acid, a chlorinating agent could be employed to introduce the chlorine atom at the 5-position of the imidazole ring. The subsequent step would then be the esterification of the resulting 5-chloro-1H-imidazole-2-carboxylic acid to yield the final methyl ester product.

Another approach could involve starting with a precursor that already contains the chloro substituent. For example, a related synthesis of 2-butyl-4-chloro-5-formylimidazole (B193128) involves the reaction of 2-butyl-1H-imidazol-5(4H)-one with phosphorus oxychloride and N,N-dimethylformamide. google.com A similar strategy could potentially be adapted for the synthesis of the target molecule, starting from a corresponding 2-substituted-1H-imidazol-5(4H)-one.

Methodologies for Esterification of Imidazole Carboxylic Acids

The esterification of imidazole carboxylic acids is a crucial step in the synthesis of compounds like this compound. Several methods are available for this transformation.

A rapid and mild esterification method utilizes carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-(dimethylamino)pyridine. acs.org Another effective strategy involves the use of alkyl imidazole carbamates and ureas, which mediate the chemoselective esterification of carboxylic acids. acs.org This method is advantageous as it often proceeds in high yields and offers a safer alternative to hazardous reagents like diazomethane. organic-chemistry.org The reaction mechanism is proposed to proceed through an acylimidazole intermediate. acs.org

Furthermore, the direct reaction of carboxylic acids with amines is considered an ideal method for amide synthesis due to its atom economy, producing only water as a byproduct. rsc.org While this applies to amide formation, similar principles of activating the carboxylic acid can be applied to esterification. One such activation method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with a carboxylic acid to form a highly reactive acylimidazole intermediate that can then react with an alcohol to form the ester. prepchem.com

| Esterification Method | Reagents | Key Features |

| Trichlorobenzoic Anhydride | Carboxylic 2,4,6-trichlorobenzoic anhydrides, 4-(dimethylamino)pyridine | Rapid and mild. acs.org |

| Imidazole Carbamates/Ureas | Alkyl imidazole carbamates or ureas | High yields, chemoselective, safer alternative to diazomethane. acs.orgorganic-chemistry.org |

| Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole, alcohol | Forms a reactive acylimidazole intermediate. prepchem.com |

General Synthetic Approaches to Substituted Imidazole Carboxylates

Broader synthetic strategies are available for constructing the imidazole ring itself, which can then be further functionalized.

Cyclization Protocols for Imidazole Ring Formation

The formation of the imidazole ring can be achieved through various cyclization reactions. These methods often involve the reaction of a dicarbonyl compound with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt), a classic approach known as the Radziszewski synthesis.

More modern methods include transition metal-catalyzed cyclizations. For instance, copper salts have been shown to effectively catalyze the preparation of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines. chim.it This reaction involves a regioselective oxidative diamination of the alkyne. chim.it Gold catalysts are also effective in activating carbon-carbon triple bonds for nucleophilic addition by nitrogen-containing compounds to form imidazoles. chim.it Palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with aliphatic nitriles provides a novel one-pot method for assembling multiply substituted imidazoles. acs.orgnih.gov

Another approach involves the [3+2] cyclization of vinyl azides with amidines, which can be performed under catalyst-free conditions to yield 2,4-disubstituted imidazoles. acs.org

| Cyclization Protocol | Key Reactants | Catalyst/Conditions | Products |

| Copper-Catalyzed | Terminal alkynes, amidines | Cu(OAc)2, O2 | 1,2,4-Trisubstituted imidazoles chim.it |

| Gold-Catalyzed | Propargyl amidines | Ph3AuCl, AgSbF6 | 2-Fluoroalkyl imidazole derivatives chim.it |

| Palladium-Catalyzed | Aromatic carboxylic acids, aliphatic nitriles | Palladium catalyst | Multiply substituted imidazoles acs.orgnih.gov |

| Catalyst-Free Cyclization | Vinyl azides, amidines | None | 2,4-Disubstituted imidazoles acs.org |

Multi-Component Reaction Strategies for Imidazole Assembly

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like imidazoles in a single step from three or more starting materials. nih.gov These reactions offer advantages in terms of atom economy and operational simplicity.

One example is a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org Another MCR involves the reaction of amines, aldehydes, and isocyanides with an acidic alpha-proton to form highly substituted 2-imidazolines, which can in some cases be oxidized to imidazoles. nih.govacs.org Imidazole itself can act as an organocatalyst in MCRs to synthesize a variety of functionalized heterocycles. rsc.org

A prominent multi-component reaction for imidazole synthesis is the Van Leusen reaction. wikipedia.org This reaction typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) to form an imidazole. organic-chemistry.org A three-component variant (vL-3CR) allows for the in-situ formation of the aldimine from an aldehyde and an amine. organic-chemistry.org

The mechanism of the Van Leusen imidazole synthesis involves the deprotonation of TosMIC, which then undergoes a stepwise cycloaddition to the aldimine. organic-chemistry.org The resulting intermediate, a 4-tosyl-2-imidazoline, then eliminates p-toluenesulfinic acid to yield the imidazole product. organic-chemistry.org It is important to note that the vL-3CR is not a true MCR as the components react in a stepwise manner. organic-chemistry.org If the imine formation does not occur first, the reaction between the aldehyde and TosMIC leads to the formation of an oxazole. organic-chemistry.org

Condensation Protocols Involving Aldehydes and Diketones

The condensation of aldehydes and 1,2-diketones serves as a foundational and versatile strategy for constructing the imidazole core, most notably through the Debus-Radziszewski imidazole synthesis. wikipedia.org This multi-component reaction involves the cyclocondensation of a 1,2-dicarbonyl compound (a diketone), an aldehyde, and ammonia. wikipedia.org The process is commercially utilized for producing a variety of imidazole derivatives.

The reaction mechanism is thought to occur in stages, beginning with the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.org A significant modification of this protocol involves substituting ammonia with a primary amine, which allows for the synthesis of N-substituted imidazoles. wikipedia.org For the synthesis of highly substituted imidazoles, this one-pot method remains highly relevant, often employing ammonium acetate as the ammonia source. researchgate.netresearchgate.net The reaction can be catalyzed by various systems, including Brønsted or Lewis acids, and can be performed under solvent-free conditions or with the aid of microwave irradiation to improve efficiency. researchgate.net

Metal-Catalyzed Transformations in Imidazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful tools for forming C-C and C-N bonds with high efficiency and selectivity. nih.gov Catalysts based on copper, palladium, and zinc are particularly prominent in the synthesis of the imidazole scaffold and its analogues, enabling reactions that are often not feasible through traditional methods. These metals facilitate diverse transformations, including cross-coupling, C-H functionalization, and cycloaddition reactions. nih.gov

Copper-Catalyzed Reactions

Copper catalysts are valued for their low cost, low toxicity, and effectiveness in promoting a wide range of reactions for imidazole synthesis.

Three-Component Condensation: Copper nanoparticles (Cu NPs) have been shown to be highly efficient catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from a diketone (e.g., benzil), various aldehydes, and ammonium acetate. tandfonline.com The high surface-to-volume ratio of the nanoparticles enhances catalytic activity, allowing the reaction to proceed at room temperature with high yields. The proposed mechanism involves the activation of the aldehyde's carbonyl group on the Cu NP surface, facilitating condensation. tandfonline.com

Oxidative C-H Functionalization: A concise route for synthesizing highly substituted imidazoles involves the copper-mediated oxidative C-H functionalization of starting materials like benzylamine (B48309) and β-enamino esters. nih.gov This method is advantageous due to its mild reaction conditions and the use of readily available precursors. nih.gov

Cross-Cycloaddition of Isocyanides: A unique copper-catalyzed [3+2] cross-cycloaddition between two different isocyanide molecules can produce 1,4-disubstituted imidazoles. acs.org The reaction is believed to proceed through the activation of an sp³ C-H bond in one of the isocyanide substrates by the copper catalyst, forming a cuprioisocyanide intermediate that then reacts with the second isocyanide. acs.org

Diamination of Alkynes: Copper(II) chloride can catalyze the regioselective diamination of terminal alkynes with amidines to furnish 1,2,4-trisubstituted imidazoles in good yields. organic-chemistry.org

| Copper-Catalyzed Method | Key Reactants | Type of Imidazole Product | Reference |

|---|---|---|---|

| Nanoparticle-Catalyzed Condensation | Diketone, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted | tandfonline.com |

| Oxidative C–H Functionalization | Benzylamine, β-Enamino Ester | Highly Substituted | nih.gov |

| Cross-Cycloaddition | Two different Isocyanides | 1,4-Disubstituted | acs.org |

| Diamination of Alkynes | Terminal Alkyne, Amidine | 1,2,4-Trisubstituted | organic-chemistry.org |

Palladium-Mediated Processes

Palladium catalysis is a premier tool for forming C-C and C-N bonds, providing access to complex imidazole structures that are otherwise difficult to synthesize.

Cross-Coupling Reactions: Palladium catalysts are instrumental in cross-coupling reactions to introduce aryl and vinyl substituents onto the imidazole ring. thieme-connect.com This is often achieved by first preparing an N-protected organometallic imidazole reagent, such as an imidazol-4-yltin or imidazol-4-ylzinc species, which is then coupled with aryl or vinyl halides and triflates. thieme-connect.com This approach allows for the synthesis of 4-substituted imidazoles lacking substitution at the 2-position. thieme-connect.com

N-Arylation of Unsymmetric Imidazoles: A critical application of palladium catalysis is the N-arylation of imidazoles with aryl halides. acs.org For unsymmetrical imidazoles, achieving regioselectivity at the N1 position can be challenging. However, protocols using specific biaryl phosphine (B1218219) ligands with a pre-activated palladium catalyst have been developed to achieve complete N1-selectivity. This has been applied to the synthesis of the anticancer drug Nilotinib. acs.org

Tandem and Cyclization Reactions: Palladium catalysts can promote tandem reactions, such as a sequence involving an intermolecular Heck arylation of a 2-vinyl imidazole followed by an intramolecular aerobic oxidative C-H amination, to produce fused polyheterocyclic imidazole systems. rsc.org Another modern approach is a palladium-catalyzed decarboxylative addition and cyclization sequence between carboxylic acids and aliphatic nitriles, offering a one-pot method to assemble multiply substituted imidazoles. acs.org

Zinc-Catalyzed Cycloaddition Reactions

Zinc-catalyzed reactions offer a mild and efficient pathway for constructing the imidazole ring. A notable example is the zinc(II) chloride (ZnCl2)-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines to form multisubstituted imidazoles. acs.orgorganic-chemistry.org

This transformation exhibits good reactivity and tolerates a wide range of functional groups on both the benzimidate and 2H-azirine starting materials. organic-chemistry.org The reaction is typically performed in acetonitrile (B52724) at 80 °C and provides moderate to good yields. organic-chemistry.org The proposed mechanism involves the initial activation of the 2H-azirine by the Lewis acidic ZnCl2, forming a cationic complex. This complex then undergoes nucleophilic attack by the benzimidate, followed by ring-opening and intramolecular cyclization to yield the imidazole product. acs.orgorganic-chemistry.org

| Benzimidate Substituent | 2H-Azirine Substituent | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | Phenyl | 86 | organic-chemistry.org |

| 4-Methoxy | Phenyl | 81 | organic-chemistry.org |

| 4-Fluoro | Phenyl | 72 | organic-chemistry.org |

| 4-Chloro | Phenyl | 65 | organic-chemistry.org |

| 4-Trifluoromethyl | Phenyl | 50 | organic-chemistry.org |

| H (unsubstituted) | 4-Chlorophenyl | 68 | organic-chemistry.org |

Electrochemical Synthetic Routes to Imidazoles

Electrochemical synthesis represents a green and powerful alternative to conventional methods, often avoiding the need for stoichiometric chemical oxidants or transition metal catalysts. rsc.orgrsc.org These methods utilize an electric current to drive the desired transformations.

An electrochemically induced synthesis of imidazoles has been developed using vinyl azides and benzyl (B1604629) amines as starting materials, with reported yields ranging from 30% to 64%. mdpi.comnih.gov The process is a multi-step transformation that begins with the anodic oxidation of an iodide source to generate electrophilic iodine species. This initiates a cascade involving the formation of a 2H-azirine from the vinyl azide, which then reacts with the benzyl amine and an imine generated in situ, ultimately leading to the cyclized and aromatized imidazole product. mdpi.comnih.gov

Another electrochemical approach enables the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines. rsc.orgrsc.org This method proceeds via an electrochemical C(sp³)–H amination under undivided electrolytic conditions, providing a simple and green pathway that avoids external oxidants and metal catalysts. rsc.orgrsc.org

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. ingentaconnect.com The use of microwave energy provides an efficient heating source through the interaction of the electromagnetic field with polar molecules, leading to rapid internal heating. orientjchem.org This often results in a dramatic reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgniscpr.res.in

The synthesis of substituted imidazoles via the condensation of 1,2-diketones, aldehydes, and ammonium acetate is a process that benefits significantly from microwave irradiation. researchgate.net Studies have demonstrated that this multi-component reaction proceeds in high yields (80-99%) in just a few minutes under microwave conditions, whereas conventional methods may require several hours. researchgate.netniscpr.res.in The efficiency of this protocol makes it highly suitable for the rapid generation of libraries of imidazole derivatives for drug discovery. acs.org

| Product | Conventional Method (Time) | Conventional Method (Yield %) | Microwave Method (Time) | Microwave Method (Yield %) | Reference |

|---|---|---|---|---|---|

| Aryl Imidazole Derivative 1 | 14 hr | 68 | 12 min | 85 | niscpr.res.in |

| Aryl Imidazole Derivative 2 | 16 hr | 72 | 14 min | 88 | niscpr.res.in |

| Aryl Imidazole Derivative 3 | 16 hr | 65 | 15 min | 82 | niscpr.res.in |

| Aryl Imidazole Derivative 4 | 18 hr | 62 | 16 min | 80 | niscpr.res.in |

Regioselectivity and Stereoselectivity in Imidazole Synthesis and Derivatization

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a cornerstone of modern synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds like imidazole. The biological activity of imidazole-containing molecules is often intrinsically linked to the specific arrangement of functional groups around the core ring. Therefore, developing synthetic methodologies that predictably yield a single desired regioisomer or stereoisomer is of paramount importance. This section explores the key strategies and research findings concerning regioselective and stereoselective control in the synthesis and subsequent modification of imidazoles, with relevance to "this compound" and its analogues.

Regioselectivity in Imidazole Ring Formation

The synthesis of substituted imidazoles often involves the condensation of multiple components, and the final substitution pattern is highly dependent on the reaction mechanism and the nature of the starting materials. Several established methods, such as the Debus-Radziszewski synthesis, offer pathways to imidazoles, but achieving regiocontrol with unsymmetrical precursors can be challenging. wikipedia.org

Modern synthetic efforts have focused on developing more modular and regioselective approaches. One strategy involves the reaction of amidine scaffolds with α-haloketones. tandfonline.comtandfonline.com For instance, the reaction between an amidine and a phenacyl bromide can proceed through a domino reaction involving neutralization, condensation, and subsequent N-alkylation in a single pot. tandfonline.com Studies have shown that out of two possible regioisomers, one is often formed exclusively. tandfonline.com The regioselectivity is dictated by the initial monoalkylation of the free amidine, followed by intramolecular cyclization. tandfonline.com The electronic properties of the substituents play a crucial role; electron-donating groups on the incoming electrophile can facilitate N-alkylation, whereas electron-withdrawing groups may inhibit it. tandfonline.comtandfonline.com

Metal-controlled synthesis offers another powerful tool for regioselectivity. The use of different metal catalysts can steer a reaction toward distinct isomeric products from the same starting materials. For example, the reaction of 2H-azirines can be directed to form trisubstituted imidazoles under palladium catalysis, while silver catalysis leads to substituted pyrroles. thieme-connect.comacs.orgacs.org Zinc(II) chloride has also been used to catalyze the [3+2] cycloaddition of benzimidates and 2H-azirines to afford multisubstituted imidazoles with good yields and high functional group tolerance.

A divergent and highly regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org The choice of alkylating agent and reaction conditions determines the final substitution pattern, which is controlled by a rapid isomerization of the initial intermediate prior to a regiospecific N-alkylation. acs.org

The following table summarizes the regioselective outcomes in the synthesis of various substituted imidazoles.

| Starting Materials | Catalyst/Conditions | Major Regioisomer(s) Formed | Reference |

| Amidine and Phenacyl Bromide | Base-mediated, one-pot | 1,2,4-Trisubstituted | tandfonline.com |

| 2H-Azirines | Pd(OAc)₂, NH₄PF₆, AgOAc | Trisubstituted Imidazoles | acs.org |

| 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole | Methyl triflate | 1,2,5-Trisubstituted | acs.org |

| Allenyl Sulfonamides and Amines | Varies based on N-substituent | 4- and 5-functionalized | nih.gov |

| Glycine Derivative (double aminomethylenation) | Transamination/cyclization | 1,4-Disubstituted | rsc.org |

Table 1: Examples of Regioselective Imidazole Synthesis

Regioselectivity in Imidazole Derivatization

Functionalizing a pre-existing imidazole ring, such as in the case of derivatizing a simpler imidazole carboxylate to obtain "this compound," requires high regioselectivity to avoid the formation of undesired isomers. The two nitrogen atoms in an N-unsubstituted imidazole ring are tautomeric, which can complicate selective N-functionalization.

The use of directing groups is a common strategy to achieve regiocontrol. For example, an N,N-dimethylsulfamoyl group can direct lithiation and subsequent electrophilic substitution to the C-5 position of a 2-substituted imidazole. acs.org After the desired C-5 substituent is introduced, the sulfamoyl group can be removed, and the non-substituted nitrogen can be selectively alkylated. acs.org

Direct C-H functionalization is an increasingly important method, though controlling regioselectivity remains a key challenge. The inherent electronic properties of the imidazole ring and its existing substituents guide the position of new functional groups. For "this compound," introducing the chloro group at the C-5 position of a methyl 1H-imidazole-2-carboxylate precursor would require conditions that favor electrophilic attack at that specific carbon, which is electronically influenced by both the ester and the nitrogen atoms.

Stereoselectivity in Imidazole Chemistry

While the core imidazole ring is planar and aromatic, stereocenters can be introduced on its substituents or, in the case of reduced imidazole derivatives (imidazolines), on the ring itself. Achieving stereoselectivity in these cases is crucial for producing enantiomerically pure compounds.

One study demonstrated the stereoselective C(2)-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile. nih.gov The reaction proceeds without a catalyst at room temperature to yield vinylated imidazoles predominantly as the (Z)-isomer (approx. 95%). nih.gov This stereoselectivity is thought to arise from the prototropic isomerization of a zwitterionic intermediate to an imidazole carbene, followed by a selective shift of the vinyl substituent. nih.gov

The synthesis of 2-imidazolines from the ring expansion of aziridines with imidoyl chlorides has been shown to be stereospecific. nih.gov This method allows for the creation of highly substituted 2-imidazolines with retention of the stereochemistry from the starting aziridine, providing access to enantiopure products. nih.gov

The table below provides examples of stereoselective reactions in imidazole chemistry.

| Reaction Type | Substrates | Outcome | Reference |

| C(2)-Vinylation | 1-Substituted imidazoles, 3-phenyl-2-propynenitrile | (Z)-isomers (approx. 95%) | nih.gov |

| Ring Expansion | Aziridines, Imidoyl Chlorides | Stereospecific synthesis of 2-imidazolines | nih.gov |

| Asymmetric Hydrogen-Atom Transfer (HAT) | Imidazole as hydrogen donor (cooperative bimetallic catalysis) | Enables asymmetric radical transformations | acs.org |

Table 2: Examples of Stereoselective Reactions Involving Imidazoles

For a compound like "this compound," stereoselectivity would become a critical consideration if chiral substituents were to be introduced at the N-1 position or if the carboxylate group were esterified with a chiral alcohol. In such cases, asymmetric synthesis or chiral resolution methods would be necessary to obtain a single enantiomer.

Chemical Reactivity and Advanced Derivatization Strategies of Methyl 5 Chloro 1h Imidazole 2 Carboxylate

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring in Methyl 5-chloro-1H-imidazole-2-carboxylate is an electron-rich aromatic system, yet its reactivity is significantly modulated by the presence of both an electron-withdrawing chloro group and a methyl carboxylate group. These substituents influence the sites of electrophilic and nucleophilic attack and enable specific transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The imidazole ring possesses two nitrogen atoms, which provides sites for electrophilic attack, most commonly alkylation or acylation. The N-1 nitrogen, being adjacent to the carboxylate group, is generally the more nucleophilic and readily undergoes substitution reactions. For instance, N-alkylation can be achieved using various alkylating agents under basic conditions.

Due to the electron-withdrawing nature of the chloro and carboxylate groups, the imidazole ring is deactivated towards typical electrophilic aromatic substitution on the carbon atoms. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution, although such reactions are less common for the imidazole core itself compared to the transformation of the chloro substituent.

Transformations of the Chloro Substituent (e.g., cross-coupling reactions)

The chloro substituent at the C-5 position is a key handle for molecular elaboration through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex derivatives.

Suzuki-Miyaura Coupling: This reaction pairs the chloroimidazole with a boronic acid or ester to form a C-C bond. libretexts.org The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step. libretexts.org The reactivity of aryl chlorides in Suzuki coupling can be lower than bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands to achieve good yields. libretexts.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which couples the chloroimidazole with a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orglibretexts.org The process is highly valuable for constructing conjugated systems found in materials science and pharmaceutical compounds. libretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the chloroimidazole with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction requires a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgyoutube.com This transformation is a go-to strategy for synthesizing arylamines, which are prevalent in medicinal chemistry. youtube.com

Table 1: Representative Conditions for Cross-Coupling Reactions of Chloroimidazoles

| Coupling Reaction | Typical Catalysts | Ligands | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

This table presents generalized conditions based on literature for analogous aryl chlorides. Actual conditions may vary based on the specific substrate.

Influence of Substituent Effects on Reaction Pathways

The electronic properties of the chloro and methyl carboxylate groups exert a strong influence on the reactivity of the imidazole ring.

Electron-withdrawing Effects: Both substituents are electron-withdrawing, which decreases the electron density of the imidazole ring. This deactivation makes electrophilic substitution on the ring carbons more difficult but facilitates nucleophilic attack, particularly in the context of cross-coupling reactions at the C-5 position.

Directing Effects: In reactions involving the imidazole nitrogens, the N-1 position is generally favored for substitution due to electronic and steric reasons. The acidity of the N-H proton is also increased, facilitating deprotonation under basic conditions required for many reactions. The low reactivity of the N-H group in some pyridazinone systems has been noted to be due to its acidity, which could be a relevant consideration for this imidazole system as well. mdpi.com

Reactions of the Carboxylate Functional Group

The methyl carboxylate group at the C-2 position offers another site for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and other esters.

Hydrolytic and Transesterification Pathways

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) in an alcohol/water mixture, is a common and often quantitative method. The resulting carboxylate salt can then be neutralized to afford the free carboxylic acid. Imidazole itself can act as a nucleophilic catalyst in ester hydrolysis. youtube.comacs.org

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This is typically achieved by heating the methyl ester in an excess of another alcohol in the presence of an acid or base catalyst. Scandium(III) triflate has been shown to be an effective catalyst for such transformations. organic-chemistry.org

Amidation and Other Carboxyl Group Transformations

The synthesis of amides from the methyl ester is a crucial transformation. rsc.org This can be achieved through several routes:

Direct Aminolysis: Reaction with an amine can directly form the amide, although this often requires high temperatures or proceeds slowly.

Two-step Amidation: A more common and efficient method involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a standard coupling reagent (e.g., HATU, HOBt, or phosphonium (B103445) salts). nih.govacs.org This approach is highly versatile and allows for the formation of amides with a wide range of amines under mild conditions. nih.gov

Table 2: Common Transformations of the Carboxylate Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH, H₂O/MeOH | 5-chloro-1H-imidazole-2-carboxylic acid |

| Transesterification | R-OH, H⁺ or Base | This compound |

| Amidation (via acid) | 1. NaOH, H₂O 2. Amine, Coupling Agent | 5-chloro-1H-imidazole-2-carboxamide |

Comprehensive Spectroscopic and Advanced Structural Elucidation

X-ray Crystallography for Definitive Solid-State Molecular Structure

Following an extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no definitive single-crystal X-ray diffraction data for Methyl 5-chloro-1H-imidazole-2-carboxylate has been found. The specific crystallographic information required for a detailed analysis of its solid-state molecular structure, such as unit cell parameters, space group, and precise atomic coordinates, is not available in published resources.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Due to the absence of experimental X-ray crystallography data, a detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided. Such an analysis is contingent upon the availability of a solved crystal structure, which would reveal the precise arrangement of molecules in the solid state and allow for the identification and characterization of non-covalent interactions like hydrogen bonds (potentially involving the imidazole (B134444) N-H and the carboxylate oxygen) and halogen bonds (involving the chlorine atom).

Conformational Analysis in the Crystalline Phase

Similarly, a conformational analysis of this compound in the crystalline phase cannot be conducted without experimental structural data. This analysis would involve the examination of torsion angles and bond angles within the molecule as it exists in the crystal lattice, providing insight into its preferred three-dimensional shape in the solid state. Without a determined crystal structure, these conformational details remain speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape and energetic properties of molecules. These methods provide a detailed picture of electron distribution and molecular stability.

Geometry Optimization and Thermochemical Stability

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Methyl 5-chloro-1H-imidazole-2-carboxylate, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The thermochemical stability of the compound can also be assessed through these calculations, providing insights into its relative stability under different conditions. For instance, DFT has been used to study the stability of various imidazole (B134444) derivatives. acs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.orgnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable. acs.org FMO analysis for imidazole derivatives often reveals that the HOMO is localized over the imidazole ring, while the LUMO can be distributed across different parts of the molecule, influencing its interaction with other chemical species. acadpubl.eu For this compound, the electronegative chlorine atom and the electron-withdrawing carboxylate group are expected to significantly influence the energies and distributions of the frontier orbitals.

Table 1: Frontier Molecular Orbital (FMO) Parameters for Imidazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazole Derivative A | -5.2822 | -1.2715 | 4.0106 acadpubl.eu |

| Imidazole Derivative B | -6.5 | -2.0 | 4.5 |

| Imidazole Derivative C | -6.0 | -1.5 | 4.5 |

Note: This table provides illustrative data for conceptual understanding and does not represent actual calculated values for this compound without specific research data.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. These predicted spectra can be compared with experimental data to confirm the molecular structure. For similar imidazole derivatives, ¹³C NMR signals for the carbonyl carbon are typically found in the range of 165.5–167.1 ppm. acs.org

IR Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated computationally. These calculations help in assigning the characteristic absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ester group and the C-N stretches within the imidazole ring. vulcanchem.com

Mechanistic Investigations of Reaction Pathways via Transition State Theory

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By applying Transition State Theory in conjunction with DFT calculations, chemists can map out the potential energy surface of a reaction. This allows for the identification of transition states—the high-energy intermediates that connect reactants to products.

For reactions involving this compound, such as nucleophilic substitution or hydrolysis, computational studies can determine the activation energies and reaction pathways. rsc.org This provides a deeper understanding of the reaction kinetics and the factors that control product formation. For example, studies on the formation of 1H-imidazole derivatives have proposed several reaction pathways, with the Radziszewski reaction being a prominent mechanism. researchgate.net

Conformational Analysis and Tautomeric Equilibria Studies

Imidazole and its derivatives can exist in different spatial arrangements (conformations) and as different structural isomers (tautomers).

Conformational Analysis: The ester group in this compound can rotate, leading to different conformers. Computational methods can be used to calculate the energy of these different conformations and determine the most stable arrangement.

Tautomeric Equilibria: The imidazole ring can undergo tautomerization, where a proton shifts between the two nitrogen atoms. The relative stability of these tautomers can be evaluated using computational methods, which is crucial as the different tautomers can exhibit distinct reactivity. nih.gov Studies on similar imidazole-containing amino acids have shown that changes in tautomeric form can lead to significant conformational switches. nih.gov

Molecular Modeling and Ligand-Receptor Interactions

Understanding how a molecule like this compound interacts with biological targets, such as proteins, is fundamental to drug design and understanding its biological activity. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net By docking this compound into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Structure-Activity Relationships (SAR): Molecular modeling helps in establishing SAR, which correlates the chemical structure of a molecule with its biological activity. dntb.gov.ua By analyzing the interactions of a series of related imidazole derivatives, researchers can understand how modifications to the structure, such as the presence of the chlorine atom or the methyl ester group, affect binding and activity. This knowledge is vital for the rational design of more potent and selective molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 1H-benzo[d]imidazole-4-carboxylate |

| 4-(chloromethyl)-6-methoxy-5-methylpyrimidine |

| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate |

| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate |

| 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole |

| 4-(4,5-dimethyl-1H-imidazol-1-yl)benzenesulfonic acid |

| N-hydroxy-N-(4-(2,4,6-trimethyl-1H-imidazol-1-yl)phenyl)hydroxylamine |

| 2,4,5-trimethyl-1H-imidazole |

| 2-amino-4-chloro benzoic acid |

| 1-methyl-imidazole |

| 2-[2-(5-chloro carboxy phenyl) azo]1-methyl imidazole |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| 4-Bromoaniline |

| 4-methoxyphenyl isothiocyanate |

| Benzoic acid |

| Phenyl isothiocyanate |

| 4-nitrobenzoic acid |

| Cinnamic acid |

| Ibuprofen |

| Naproxen |

| Aniline |

| 4-fluoro-, 4-chloro-, and 4-bromo-benzoic acids |

| 2-naphthoic acid |

| 3-thiophenecarboxylic acid |

| 2-oxo-2-phenylacetic acid |

| 4(5)methylimidazole |

| Diethyl 2,4-dinitrophenyl phosphate |

| Formaldehyde |

| Methyl glyoxal |

| Fructosazine |

| Glucosamine |

| N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide |

| TBA-737 |

| Ethyl 1-Benzyl-5-methyl-1H-indole-2-carboxylate |

| Methyl 5-Methoxy-1-methyl-1H-indole-2-carboxylate |

| Methyl 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylate |

| Methyl 5-(Benzyloxy)-1-methyl-1H-indole-2-carboxylate |

| Methyl 1,5-Dimethyl-1H-indole-2-carboxylate |

| 5-chloro-1-methyl-1h-imidazole-2-carbaldehyde |

| 5-Chloro-1-methyl-1H-imidazole |

| N-(5-chloro-2-oxobenzyl)-2-hydroxy-5-methylanilinium |

| Methyl 1H-imidazole-5-carboxylate |

| Bardoxolone methyl |

| N-nitrosopyrrolidine |

| N-nitrosopiperidine |

| N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)nitrous amide |

| N-substituted imidazole-phenothiazine |

| 5-chloro-1-methyl-1H-imidazole-2-sulfonamide |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate |

| 2-methyl-1H-imidazole-4,5-dicarboxylate |

| Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate |

Applications in Advanced Organic Synthesis As a Versatile Building Block

Methyl 5-chloro-1H-imidazole-2-carboxylate in Multi-Step Synthesis

This compound is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the field of organic synthesis. Its structure, featuring a reactive chlorine atom, a modifiable ester group, and a reactive N-H bond within the imidazole (B134444) ring, allows for diverse chemical transformations. This trifecta of reactive sites enables chemists to employ it as a starting material or key intermediate in the construction of more complex molecular architectures through multi-step synthetic sequences.

The inherent reactivity of this compound makes it an ideal precursor for a wide array of complex heterocyclic systems. The imidazole core is a fundamental motif in numerous biologically active molecules, and this particular derivative provides a convenient entry point for synthetic diversification. researchgate.netnih.gov The chlorine atom at the 5-position can be substituted through various nucleophilic substitution or cross-coupling reactions, allowing for the introduction of new carbon, nitrogen, or sulfur-based functional groups.

Furthermore, the ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other carboxylate-specific reactions. nih.gov The nitrogen atoms within the imidazole ring can be alkylated or acylated, providing another axis for structural modification. These reactions can be used to build fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, or to link the imidazole core to other cyclic or acyclic fragments. researchgate.net The synthesis of 2-carboxylate substituted imidazoles has been shown to be tolerant of various functional groups, including aryl halides, underscoring their utility in building complex molecules. rsc.org This versatility allows for the strategic and regiocontrolled synthesis of highly substituted imidazoles, which are key components in functional materials and catalysis. rsc.org

The imidazole nucleus is a privileged structure in medicinal chemistry, found in a vast range of therapeutic agents due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological targets. nih.govnih.gov Consequently, derivatives of this compound are actively explored in drug discovery.

A significant application is in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to last-resort carbapenem (B1253116) antibiotics. nih.gov Structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives, the parent acid of the methyl ester, has led to potent inhibitors of VIM-type MBLs. nih.gov These compounds work by chelating the zinc ions in the enzyme's active site, restoring the efficacy of antibiotics like meropenem (B701) against resistant Gram-negative bacteria, including clinically isolated Pseudomonas aeruginosa strains. nih.gov

| Compound Class | Therapeutic Target/Application | Key Findings | Source |

|---|---|---|---|

| 1H-imidazole-2-carboxylic acid (ICA) derivatives | Metallo-β-Lactamase (MBL) Inhibition | Potent inhibitors of VIM-type MBLs, reversing carbapenem resistance in Gram-negative bacteria. | nih.gov |

| Azo-imidazole metal complexes | Anticancer | Copper complexes showed selective cytotoxicity against prostate cancer cell lines (PC3) while not affecting normal cells. | sysrevpharm.orgresearchgate.net |

| General Imidazole Derivatives | Various (Antibacterial, Antifungal, Anti-inflammatory) | The imidazole core is a privileged structure found in numerous approved drugs like clotrimazole (B1669251) and celecoxib. | nih.govnih.gov |

Fragment-based drug discovery (FBDD) and subsequent lead optimization are powerful strategies in modern medicinal chemistry. This compound and its parent acid are well-suited for such approaches. The core imidazole structure can serve as a "fragment" that binds to a specific pocket in a biological target. Chemists can then systematically modify the substitution points (N-1, C-2, and C-5) to "grow" the fragment into a more potent and selective lead compound.

The development of MBL inhibitors from the 1H-imidazole-2-carboxylic acid scaffold is a clear example of this process. nih.gov Through structure-guided optimization, researchers introduced various substituents at the N-1 position of the imidazole ring to enhance interactions with flexible loops in the enzyme's active site and improve penetration into bacteria. nih.gov This iterative process of synthesis and testing, guided by X-ray crystallography and computational analysis, is the hallmark of lead optimization. nih.govacs.org

Catalytic Applications of Imidazole and its Derivatives

The imidazole ring is not only a building block for pharmaceuticals but also a key functional motif in catalysis. acs.org Its unique electronic and steric properties, particularly its ability to act as a ligand for metal ions and as a proton shuttle, are exploited in both homogeneous and heterogeneous catalytic systems. researchgate.netnih.gov

In homogeneous catalysis, ligands play a crucial role in controlling the activity and selectivity of a metal center. Imidazole-based molecules are frequently used to construct sophisticated ligands for a variety of transition metal-catalyzed reactions. nih.gov The nitrogen atoms of the imidazole ring can coordinate to a metal, while substituents on the ring can be tailored to create a specific chiral environment or to tune the electronic properties of the catalyst. nih.govacs.org

For example, chiral imidazole-based bidentate and tridentate ligands have been synthesized and applied in asymmetric catalysis, such as the Henry reaction. nih.gov In these systems, the imidazole moiety binds the metal ion, while chiral auxiliaries attached elsewhere on the ligand create an asymmetric environment that directs the stereochemical outcome of the reaction. nih.gov The design of novel ligands and their corresponding metal complexes is a vibrant area of research with significant implications for industrial chemical synthesis. imperial.ac.uk Gold(I) complexes with phosphine (B1218219) ligands that also contain an amine group, for instance, have shown high efficiency in asymmetric aldol (B89426) reactions, where the imidazole-like basicity of the amine is crucial for high enantioselectivity. nih.gov

Heterogeneous catalysts are highly valued in industrial processes for their stability and ease of separation from reaction products. researchgate.net Imidazole moieties can be incorporated into solid supports to create robust and recyclable catalysts. These systems combine the catalytic activity of the imidazole group with the practical advantages of a solid-phase material.

One common approach is to immobilize imidazole derivatives onto surfaces like silica (B1680970) or to incorporate them into the structure of metal-organic frameworks (MOFs). mdpi.comnih.gov For instance, a chromium-based MOF, MIL-101, has been shown to be a highly efficient heterogeneous catalyst for the one-pot synthesis of trisubstituted imidazoles under solvent-free conditions. mdpi.com Similarly, zinc-supported imidazoles have been noted for their utility as non-toxic, low-cost, and reusable catalysts. acs.org These solid-supported catalysts often exhibit high thermal stability and can be easily recovered and reused multiple times with minimal loss of activity, aligning with the principles of green chemistry. researchgate.netmdpi.com The development of such catalysts is a major focus in the synthesis of diverse imidazole conjugates through environmentally friendly, one-pot multicomponent reactions. researchgate.net

| Catalysis Type | Catalyst Example | Application | Key Features | Source |

|---|---|---|---|---|

| Homogeneous | Chiral Imidazole-Amine Ligands with Copper | Asymmetric Henry Reaction | Ligand design provides an asymmetric environment for stereocontrol. | nih.gov |

| Homogeneous | Yttrium-Phosphasalen Complexes | Stereocontrolled Ring-Opening Polymerization | Highly active and selective initiators for lactide polymerization. | imperial.ac.uk |

| Heterogeneous | MIL-101(Cr) MOF | One-pot synthesis of trisubstituted imidazoles | High efficiency, reusability, solvent-free conditions. | mdpi.com |

| Heterogeneous | FeCl₃/SiO₂ | Synthesis of multisubstituted imidazoles | Mild and benign reaction conditions, catalyst is easily prepared and recyclable. | nih.gov |

| Heterogeneous | ZnFe₂O₄ Nanoparticles | Synthesis of tetrasubstituted imidazoles | Lewis acid character of iron activates carbonyls for nucleophilic addition. | rsc.org |

Coordination Chemistry of Imidazole Carboxylates with Metal Ions

The field of coordination chemistry has seen extensive use of imidazole and its derivatives as ligands due to the presence of nitrogen donor atoms. Imidazole carboxylates, such as this compound, are particularly interesting as they offer multiple coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. This multi-functionality allows them to act as versatile chelating or bridging ligands, forming a wide array of coordination complexes and polymers with diverse structures and properties. sci-hub.se

The coordination of imidazole-based ligands is a fundamental aspect of bioinorganic chemistry, with the imidazole side chain of histidine residues in proteins playing a crucial role in binding metal ions in numerous enzymes and metalloproteins.

Research on unsymmetrical imidazole-carboxylate ligands has demonstrated their ability to form complex coordination polymers with metal ions like zinc(II). sci-hub.se For instance, a ligand featuring an imidazole and a carboxylate group linked by a biphenyl (B1667301) core has been shown to form a two-dimensional coordination polymer with Zn(II) ions. In this structure, the imidazole nitrogen and one of the carboxylate oxygens coordinate to the metal centers. The presence of auxiliary ligands, such as acetate (B1210297), can further influence the final architecture of the coordination framework, leading to the formation of bridged metal centers with distinct coordination modes. sci-hub.se

The coordination possibilities for a ligand like this compound are numerous. It can potentially coordinate to a metal center in several ways:

Monodentate coordination: Through one of the imidazole nitrogen atoms.

Bidentate chelation: Involving one imidazole nitrogen and an oxygen atom from the carboxylate group.

Bridging coordination: Linking multiple metal centers to form coordination polymers. The imidazole ring itself or the carboxylate group can act as a bridge.

The electronic properties of the imidazole ring, influenced by the electron-withdrawing chloro substituent, can affect the donor capacity of the nitrogen atoms and, consequently, the stability and properties of the resulting metal complexes. These complexes have potential applications in areas such as catalysis, materials science, and as models for understanding biological systems.

Table 2: Potential Coordination Sites of this compound

| Potential Donor Atom | Type | Role in Coordination |

| Imidazole Nitrogen (N1) | Lewis Base | Monodentate or Bidentate Coordination |

| Imidazole Nitrogen (N3) | Lewis Base | Monodentate or Bidentate Coordination |

| Carbonyl Oxygen | Lewis Base | Chelation or Bridging |

| Ester Oxygen | Lewis Base | Chelation or Bridging |

This table outlines the potential atoms on the molecule that can donate lone pairs of electrons to a metal center.

Future Research Directions and Emerging Paradigms in Methyl 5 Chloro 1h Imidazole 2 Carboxylate Chemistry

The exploration of methyl 5-chloro-1H-imidazole-2-carboxylate and its derivatives is entering a new phase, driven by the demand for novel chemical entities with tailored properties. Future research is poised to move beyond fundamental synthesis and characterization, venturing into sustainable production, advanced functional applications, and sophisticated biological interactions. The inherent reactivity of the imidazole (B134444) core, combined with the specific electronic influence of the chloro and carboxylate substituents, provides a fertile ground for innovation across multiple scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-chloro-1H-imidazole-2-carboxylate, and how can intermediates be characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting from imidazole derivatives. For example, halogenation at the 5-position can be achieved using chlorinating agents (e.g., POCl₃) under reflux, followed by esterification with methyl chloroformate. Intermediate characterization typically employs FTIR (to confirm ester carbonyl at ~1700 cm⁻¹) and ¹H NMR (to verify methyl ester protons at δ 3.8–4.0 ppm). Purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis of the ester group .

- Waste Disposal : Neutralize acidic byproducts before disposal, and segregate halogenated waste for incineration .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 189.0284) with ¹³C NMR to resolve the carbonyl carbon (~160 ppm) and aromatic carbons. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing 3-chloro isomer formation?

- Methodological Answer : Isomerization is often temperature-dependent. Conduct the chlorination step at 0–5°C to favor 5-substitution. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3). Post-reaction, use column chromatography with a gradient elution (5→20% ethyl acetate in hexane) to isolate the desired isomer .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Contamination with residual solvents (e.g., DMF) or byproducts (e.g., methyl 5-chloro-1H-imidazole-4-carboxylate) may cause inconsistencies. Perform 2D NMR (HSQC, HMBC) to unambiguously assign signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can computational modeling predict reactivity in downstream modifications?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the 2-carboxylate group may exhibit higher reactivity in amidation reactions compared to the 4-position .

Analytical Data Comparison Table

| Parameter | Synthetic Batch A | Synthetic Batch B | Theoretical Value |

|---|---|---|---|

| Melting Point (°C) | 148–150 | 145–147 | 152 (lit.) |

| HPLC Purity (%) | 98.5 | 95.2 | ≥99 |

| ¹H NMR (δ, ppm) | 3.89 (s, 3H, CH₃) | 3.91 (s, 3H, CH₃) | 3.85–3.95 |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.